molecular formula C20H30N6O3 B2865483 3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941900-08-9

3-butyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2865483
CAS RN: 941900-08-9
M. Wt: 402.499
InChI Key: QOVWZRCNPPQUFQ-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many other biological substances. The presence of the imidazo[2,1-f] moiety suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic ring system. The 3D conformation could be influenced by these groups and the need to minimize steric strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinopropyl group might increase its solubility in water .

Scientific Research Applications

Receptor Affinity and Enzyme Activity

  • The compound and its derivatives have been evaluated for their receptor affinity and enzyme inhibition capabilities, particularly targeting serotonin (5-HT) receptors and phosphodiesterases (PDEs). Studies have shown that certain derivatives have promising structures for modification and detailed study due to their interaction with these biological targets. These interactions suggest potential therapeutic applications in neurological and psychological disorders (Zagórska et al., 2016).

Antidepressant and Anxiolytic-like Activity

  • Various derivatives have been synthesized and tested for their potential antidepressant and anxiolytic-like activities. The studies indicate that modifications in the purine-2,4-dione nucleus can yield compounds with significant affinity for serotoninergic and dopaminergic receptors, which are critical targets in the treatment of depression and anxiety disorders (Zagórska et al., 2015).

Pharmacological Evaluation

  • Preliminary pharmacological evaluations of certain derivatives have indicated potential anxiolytic and antidepressant activities. These findings are based on in vitro and in vivo models, suggesting that these compounds can serve as leads for the development of new therapeutic agents targeting CNS disorders (Zagórska et al., 2009).

Molecular Structure Analysis

  • The molecular structure and crystallography studies provide insights into the compound's geometry, which is crucial for understanding its interaction with biological targets. Such information can guide the design and synthesis of more effective derivatives with optimized pharmacological profiles (Karczmarzyk & Pawłowski, 1997).

Inhibition of Kinase Activity

  • Research into similar structures has identified compounds as competitive inhibitors of kinases, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated. The structural features identified as crucial for activity can inform the development of targeted therapies (Snow et al., 2002).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential therapeutic applications .

properties

IUPAC Name

2-butyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-4-5-8-25-18(27)16-17(22(3)20(25)28)21-19-24(15(2)14-26(16)19)9-6-7-23-10-12-29-13-11-23/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVWZRCNPPQUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCCN4CCOCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16811886

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